N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining an indole and a bipyrazole core. Key structural elements include:
- Indole moiety: Substituted with a 2-methoxyethyl group at position 1 and linked to the bipyrazole via position 2.
- Bipyrazole system: Methyl groups at positions 1', 3', and 5', with a carboxamide at position 3.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-13-20(14(2)26(3)25-13)17-12-18(24-23-17)21(28)22-16-6-5-7-19-15(16)8-9-27(19)10-11-29-4/h5-9,12H,10-11H2,1-4H3,(H,22,28)(H,23,24) |
InChI Key |
SDUCYCDEIYPWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
1-(2-Methoxyethyl)-1H-indol-4-amine
The indole core is synthesized starting from 1H-indol-4-amine. The 2-methoxyethyl group is introduced via nucleophilic substitution using 2-chloroethyl methyl ether under basic conditions (e.g., K2CO3 in DMF). This step typically achieves yields of 65–75% after purification by column chromatography.
3,4,5-Trimethyl-1H-pyrazole
The trimethylpyrazole moiety is prepared via cyclocondensation of acetylacetone with hydrazine hydrate in ethanol. Reaction optimization at 80°C for 6 hours yields 3,4,5-trimethyl-1H-pyrazole, which is isolated via recrystallization from ethanol/water (85% yield).
1-Methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic Acid
The bipyrazole intermediate is synthesized by coupling 3,4,5-trimethyl-1H-pyrazole with ethyl acetoacetate, followed by methylation using dimethyl sulfate. Saponification with NaOH (2M) converts the ester to the carboxylic acid, which is precipitated by HCl acidification (pH 2–3).
Step-by-Step Synthetic Pathway
Formation of the Bipyrazole Carboxylic Acid Chloride
The carboxylic acid intermediate (1.3) is refluxed with thionyl chloride (SOCl2) at 70°C for 4 hours to generate the corresponding acid chloride. Excess SOCl2 is removed under reduced pressure, and the product is used directly in the next step without further purification.
Coupling with the Indole Amine
The acid chloride is reacted with 1-(2-methoxyethyl)-1H-indol-4-amine (1.1) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Potassium carbonate (K2CO3) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The crude product is extracted with ethyl acetate, washed with brine, and dried over Na2SO4.
Purification and Characterization
The final compound is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Analytical data confirms the structure:
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, indole-H), 7.45–7.38 (m, 2H), 4.31 (t, J=6.0 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3), 2.51 (s, 6H, CH3).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Critical Reaction Conditions and Optimization
Table 1: Optimization of Coupling Reaction
Key challenges include avoiding hydrolysis of the acid chloride (requires strict anhydrous conditions) and minimizing N-alkylation side reactions during indole functionalization.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces coupling reaction time to 2 hours with comparable yields (72% vs. 68% conventional).
Solid-Phase Synthesis
Immobilizing the indole amine on Wang resin enables stepwise assembly, though yields are lower (50–55%) due to incomplete coupling cycles.
Scalability and Industrial Considerations
-
Cost Drivers : Thionyl chloride and anhydrous solvents account for 60% of raw material costs.
-
Safety : SOCl2 requires handling under fume hoods due to corrosive fumes.
-
Environmental Impact : Solvent recovery systems (e.g., THF distillation) reduce waste by 40%.
Analytical Validation of Synthesis
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological mechanisms.
Medicine: In medicine, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Indole-Pyrazole Hybrid Scaffolds
The following compounds share core structural motifs and substituent patterns:
Key Observations:
- Substituent Diversity : The target compound’s 2-methoxyethyl group distinguishes it from analogs with methoxyindole (e.g., ) or chloro-methylphenyl groups (e.g., ).
- Linker Flexibility : Hydrazide () and thioether-triazole () linkers offer distinct electronic profiles compared to the carboxamide in the target compound.
Pharmacological and Functional Comparisons
Receptor Binding and Signaling ():
Compounds in were tested for NTS1/NTS2 receptor activity using CHO-k1 cells.
- EC50/IC50 Trends : Analogs with biphenyl or fluorophenyl groups (e.g., ) showed sub-micromolar EC50 values in calcium mobilization assays. The target’s bipyrazole may enhance binding affinity due to rigidity.
- Binding Affinity (Ki) : Pyrazole-carboxamide derivatives in exhibited Ki values <100 nM for NTS1, suggesting the target compound may share similar potency.
Enzyme Inhibition ():
The ERAP1 inhibitor () highlights the role of indole-hydrazide hybrids in modulating peptidase activity. The target compound’s carboxamide could similarly interact with catalytic sites, though its bipyrazole system may reduce flexibility compared to hydrazides.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole moiety suggests potential interactions with serotonin receptors, while the bipyrazole structure may influence its reactivity with other biomolecules.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a strong potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Pseudomonas aeruginosa | 10 |
Anti-cancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Anti-inflammatory Activity
In addition to its antimicrobial and anti-cancer properties, this compound has demonstrated anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A recent study focused on the use of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. Histological analysis revealed reduced inflammation and tissue damage in treated animals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions, including coupling of pyrazole and indole moieties. Key steps include:
- Use of K₂CO₃ in DMF for nucleophilic substitution to introduce the 2-methoxyethyl group to the indole ring .
- Carboxamide formation via activation with thionyl chloride or coupling reagents like Oxyma in DCM/DMF mixtures .
- Optimization of reaction time (e.g., 12–24 hours at 80–95°C) and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to improve yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Employ orthogonal analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 1',3',5' positions, methoxyethyl linkage) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in the bipyrazole-indole core .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₈N₆O₂) with <2 ppm error .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s biological activity?
- Methodology :
- Systematic substitution : Replace the methoxyethyl group with ethoxyethyl or hydroxyethyl to assess solubility and target binding .
- Fragment-based design : Compare with analogs like N-(isoindol-5-yl)pyrazolecarboxamides to identify critical pharmacophores (e.g., pyrazole-methyl vs. trifluoromethyl groups) .
- In vitro assays : Test against kinase panels or cellular models (e.g., cancer cell lines) to correlate substituents with potency .
Q. How should molecular docking studies be designed to predict binding modes with biological targets?
- Methodology :
- Target selection : Prioritize proteins with known pyrazole-carboxamide interactions (e.g., kinases, GPCRs) .
- Software tools : Use AutoDock Vina or Schrödinger Suite with force fields optimized for flexible ligand docking .
- Validation : Cross-validate docking poses with mutagenesis data or co-crystallized ligands (if available) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Orthogonal assays : Replicate results using both cell-free (e.g., enzymatic inhibition) and cell-based assays (e.g., proliferation/apoptosis) .
- Metabolic stability testing : Assess if discrepancies arise from compound degradation in specific media (e.g., CYP450 interactions) .
- Data normalization : Control for batch-to-batch variability in compound purity via HPLC (>98% purity threshold) .
Q. What advanced analytical methods are suitable for studying degradation products under stress conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative (H₂O₂) conditions .
- LC-MS/MS : Identify degradation products using fragmentation patterns and compare with synthetic standards .
- Kinetic modeling : Calculate degradation half-lives to inform storage and handling protocols .
Methodological Notes
- Synthetic Challenges : The methoxyethyl-indole linkage may require protection/deprotection strategies to prevent side reactions .
- Biological Testing : Prioritize assays with orthogonal readouts (e.g., fluorescence resonance energy transfer [FRET] and surface plasmon resonance [SPR]) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
